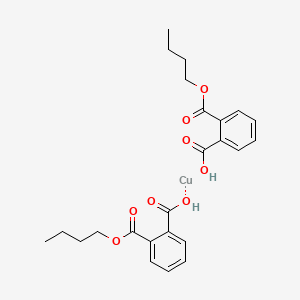

Monobutyl Phthalate Copper(II) Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Monobutyl Phthalate Copper(II) Salt is a compound with the molecular formula C24H26CuO8 . It is functionally related to a butan-1-ol and features both a butyl ester group and a carboxylic acid group .

Synthesis Analysis

The synthesis of Monobutyl Phthalate Copper(II) Salt is not explicitly detailed in the available resources. .Molecular Structure Analysis

The molecular weight of Monobutyl Phthalate Copper(II) Salt is 506.01 g/mol . It is a solid compound and its appearance varies from dark green to dark purple to black powder to crystal .Physical And Chemical Properties Analysis

Monobutyl Phthalate Copper(II) Salt is a solid compound . It has a molecular weight of 506.01 g/mol . The compound’s appearance varies from dark green to dark purple to black powder to crystal .Relevant Papers There are several papers related to Monobutyl Phthalate, a component of Monobutyl Phthalate Copper(II) Salt. These papers discuss the effects of Monobutyl Phthalate on energy metabolism in zebrafish gills , and its ability to dysregulate the antioxidant system and induce apoptosis of zebrafish liver .

科学的研究の応用

Phthalate Research Applications

Environmental and Health Impact Studies : Research on phthalates, including monobutyl phthalate, has primarily focused on their widespread use, potential sources of exposure, and health effects. Studies have explored the metabolism of phthalates and their presence in the human population, indicating widespread exposure through consumer products, medical devices, and environmental contamination (Hauser & Calafat, 2005).

Analytical Method Development : Advances in analytical chemistry have enabled the detection and quantification of phthalate metabolites in biological samples. This research is crucial for understanding human exposure levels and assessing potential health risks. Methods using high-performance liquid chromatography and tandem mass spectrometry have been developed for sensitive and precise measurements of phthalate metabolites in human serum (Silva et al., 2005).

Exposure and Risk Assessment : Epidemiological studies have investigated the relationship between phthalate exposure and various health outcomes, including reproductive health. For instance, research has shown that environmental levels of phthalates, such as monoethyl phthalate (MEP) and monobutyl phthalate (mBP), are associated with altered DNA integrity in human sperm (Duty et al., 2002).

Copper(II) Salt Applications

Sensor Development : Copper(II) salts have been utilized in the development of ion-selective electrodes for detecting copper ions in various samples. This application is significant for environmental monitoring and analytical chemistry. A study on a copper(II) ion-selective electrode based on phenylglyoxal-α-monoxime highlights this application, demonstrating the electrode's linearity, response time, and selectivity (Firooz et al., 2002).

Catalysis and Material Science : Copper-based metal organic frameworks (MOFs) have been explored for their catalytic properties and potential in pollution remediation. For example, a copper-based MOF was investigated for the removal of dibutyl phthalate from water, showcasing the material's ability to adsorb and catalytically degrade the pollutant in the presence of persulfate (Li et al., 2018).

作用機序

Target of Action

Monobutyl Phthalate Copper(II) Salt, a compound with the molecular formula C24H26CuO8 , primarily targets the interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3) genes . These genes are involved in the tumor necrosis factor (TNF) signaling pathway, which controls inflammation .

Mode of Action

Monobutyl Phthalate Copper(II) Salt interacts with its targets, leading to changes in the TNF/IL6/STAT3 signal pathway . This interaction results in the induction of ferroptosis, a non-apoptotic, controlled oxidative damage-related cell death that is usually connected with reactive oxygen species and lipid peroxidation .

Biochemical Pathways

The compound affects the TNF/IL6/STAT3 signal pathway . This pathway is crucial in controlling inflammation. The compound’s action on this pathway leads to the induction of ferroptosis, resulting in lipid peroxidation and iron metabolite degradation .

Pharmacokinetics

It is known that the compound is a solid at 20 degrees celsius . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion properties.

Result of Action

The molecular and cellular effects of Monobutyl Phthalate Copper(II) Salt’s action include the induction of ferroptosis in cells . This leads to damage to the male reproductive system through the TNF/IL6/STAT signal pathway, resulting in lipid peroxidation and iron metabolite degradation .

特性

IUPAC Name |

2-butoxycarbonylbenzoic acid;copper |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14); |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQNWNSBCISOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28CuO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)

![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2967028.png)

![2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2967029.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)

![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)